molecular formula C11H19NO3 B071747 N-Heptanoylhomoserine lactone CAS No. 177158-20-2

N-Heptanoylhomoserine lactone

Cat. No. B071747
M. Wt: 213.27 g/mol
InChI Key: FTMZLSDESAOPSZ-VIFPVBQESA-N
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Description

Synthesis Analysis

N-Heptanoylhomoserine lactone can be synthesized through the activity of LuxI-type enzymes, which catalyze the formation of acyl-homoserine lactones from S-adenosylmethionine and fatty acyl-acyl carrier protein substrates. This biosynthesis process is influenced by the availability of precursors and the specificity of the LuxI homologues, which can vary among bacterial species. In some bacteria, LuxI homologues can accept both hexanoyl- and heptanoyl-ACP as substrates, leading to the production of various acyl-homoserine lactones, including N-heptanoylhomoserine lactone (Pomini & Marsaioli, 2008).

Molecular Structure Analysis

The molecular structure of N-heptanoylhomoserine lactone includes a seven-carbon heptanoyl side chain and a homoserine lactone ring. This structure is pivotal for its biological activity, as variations in the acyl side chain length and modifications (e.g., hydroxylation, oxidation) can significantly impact its recognition and regulatory functions in quorum sensing mechanisms.

Chemical Reactions and Properties

N-Heptanoylhomoserine lactone undergoes specific chemical reactions, including hydrolysis and oxidation, which can influence its stability and function. The molecule's lactone ring makes it susceptible to pH-dependent hydrolysis, leading to the opening of the ring and formation of the corresponding homoserine compound. Such reactions are crucial for the regulation of its levels in bacterial communities and can affect the signaling dynamics within biofilms (Yates et al., 2002).

Scientific Research Applications

1. Detection of N-hexanoyl-L-homoserine lactone via MIP-based QCM sensor

  • Summary of Application: N-acyl-homoserine-lactones (AHL), which are the main signaling molecules of gram-negative bacteria, may express the pathogenic factors, and Quorum Sensing (QS) system may play an important role in the identification of the being virus . In this study, molecularly imprinted polymeric membranes, which are specific to lactone with 6-carbons (C6-HSL) were prepared on QCM chips .
  • Methods of Application: The molecularly imprinted QCM chips were utilized to detect N-hexanoyl-L-homoserine lactone (C6-HSL) with high sensitivity from the aqueous medium . Characterization of the synthesized polymers were analyzed by AFM, SEM, contact angle and FTIR-ATR spectrophotometer analyzes .
  • Results or Outcomes: The maximum C6-HSL adsorption on the C6-HSL imprinted QCM chip surface was observed at 1000 ng/mL concentration, pH 7.0 . Moreover, GC–MS results correlated with the results of our studies, and they confirmed the sensitivity of synthesized polymers toward C6-HSL in solution containing competitor molecules .

2. Effect of the N-hexanoyl-L-homoserine Lactone on the Carbon Fixation Capacity of the Algae–Bacteria System

  • Methods of Application: In this study, the Microcystis aeruginosa + Staphylococcus ureilyticus strain was used as a algae–bacteria system .
  • Results or Outcomes: The results showed that 10 ng/L C6-HSL effectively increased the chlorophyll-a (Chl-a) concentration and carbon fixation enzyme activities in the algae–bacteria group and algae group . The carbon dioxide concentration mechanism (CCM) model showed that C6-HSL increased the carbon fixation rate of the algae–bacteria group by increasing the CO2 transport rate in the water and the intracellular CO2 concentration .

3. Induction of Violacein Expression in Chromobacterium Violaceum

  • Summary of Application: N-Heptanoyl-DL-homoserine lactone (C7HSL) is used to induce violacein expression in a Chromobacterium violaceum mutant that is usually not able to produce homoserine lactones .
  • Methods of Application: The application test involves introducing C7HSL to a Chromobacterium violaceum mutant .
  • Results or Outcomes: The introduction of C7HSL induces the production of homoserine lactones, which in turn triggers the expression of violacein .

4. Study of Bacterial Quorum Sensing

  • Summary of Application: N-Heptanoyl-DL-homoserine lactone is among a group of homoserine lactones used to study the processes and mechanisms of bacterial quorum sensing . These N-acyl-homoserine lactones regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and are involved in quorum sensing, cell to cell communication among bacteria .
  • Methods of Application: The study involves introducing N-Heptanoyl-DL-homoserine lactone to gram-negative bacteria and observing the changes in gene expression .
  • Results or Outcomes: The introduction of N-Heptanoyl-DL-homoserine lactone can regulate gene expression in gram-negative bacteria, providing insights into the processes and mechanisms of bacterial quorum sensing .

5. Induction of Violacein Expression in Chromobacterium Violaceum

  • Summary of Application: N-Heptanoyl-DL-homoserine lactone (C7HSL) is used to induce violacein expression in a Chromobacterium violaceum mutant that is usually not able to produce homoserine lactones .
  • Methods of Application: The application test involves introducing C7HSL to a Chromobacterium violaceum mutant .
  • Results or Outcomes: The introduction of C7HSL induces the production of homoserine lactones, which in turn triggers the expression of violacein .

6. Study of Bacterial Quorum Sensing

  • Summary of Application: N-Heptanoyl-DL-homoserine lactone is among a group of homoserine lactones used to study the processes and mechanisms of bacterial quorum sensing . These N-acyl-homoserine lactones regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and are involved in quorum sensing, cell to cell communication among bacteria .
  • Methods of Application: The study involves introducing N-Heptanoyl-DL-homoserine lactone to gram-negative bacteria and observing the changes in gene expression .
  • Results or Outcomes: The introduction of N-Heptanoyl-DL-homoserine lactone can regulate gene expression in gram-negative bacteria, providing insights into the processes and mechanisms of bacterial quorum sensing .

Future Directions

N-Heptanoylhomoserine lactone is a signaling substance in quorum sensing, a mechanism that is crucial for the pathogenicity and symbiotic interactions of bacteria with eukaryotic hosts . Understanding the features of N-Heptanoylhomoserine lactone and its role in quorum sensing could lead to the development of new biotechnological applications .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332084
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Heptanoylhomoserine lactone

CAS RN

177158-20-2
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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